Ethyl dichlorophosphate

Polymer Chemistry Materials Science Crosslinking

Ethyl dichlorophosphate (CAS 1498-51-7), also known as ethyl phosphorodichloridate, is a highly reactive organophosphorus compound. It is a colorless to pale yellow liquid with the molecular formula C₂H₅Cl₂O₂P and a molecular weight of 162.94 g/mol, characterized by two reactive P–Cl bonds that enable its role as a potent phosphorylating agent.

Molecular Formula C2H5Cl2O2P
Molecular Weight 162.94 g/mol
CAS No. 1498-51-7
Cat. No. B052158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dichlorophosphate
CAS1498-51-7
SynonymsEthyl Chlorophosphate;  Ethyl Phosphorodichloridate;  Dichloroethoxyphosphine Oxide;  Ethoxyphosphoryl Dichloride;  Ethyl Dichlorophosphinate;  Ethyl Phosphoryl Dichloride;  Ethylphosphoric Acid Dichloride;  NSC 8753
Molecular FormulaC2H5Cl2O2P
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESCCOP(=O)(Cl)Cl
InChIInChI=1S/C2H5Cl2O2P/c1-2-6-7(3,4)5/h2H2,1H3
InChIKeyYZBOZNXACBQJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Dichlorophosphate (CAS 1498-51-7): Procurement Evidence for Organophosphate Phosphorylating Agent Selection


Ethyl dichlorophosphate (CAS 1498-51-7), also known as ethyl phosphorodichloridate, is a highly reactive organophosphorus compound [1]. It is a colorless to pale yellow liquid with the molecular formula C₂H₅Cl₂O₂P and a molecular weight of 162.94 g/mol, characterized by two reactive P–Cl bonds that enable its role as a potent phosphorylating agent [2][3]. Its core function is the introduction of ethyl phosphate groups onto nucleophilic substrates, making it a critical intermediate in the synthesis of nucleotide prodrugs, agrochemicals, and phosphorus-containing polymers [4].

Dual P–Cl

Two reactive chlorine leaving groups support crosslinked polyphosphoester network formation and phosphoramidate cyclization steps.

Ethyl ester

Compact ethyl group provides steric access for ProTide prodrug phosphorylation and nucleophilic substitution workflows.

Phosphorylating

Reported for introducing ethyl phosphate motifs into nucleoside, polymer, and agrochemical intermediate scaffolds.

Why Generic Phosphorylating Agents Cannot Substitute for Ethyl Dichlorophosphate


Ethyl dichlorophosphate cannot be generically substituted by other in-class phosphorylating agents because its specific combination of a reactive dichlorophosphate moiety and a small ethyl ester group dictates unique reaction outcomes [1]. Unlike mono-chloro analogs such as diethyl chlorophosphate, which produce linear phosphate esters, ethyl dichlorophosphate's two leaving groups enable the formation of crosslinked polymer networks and complex phosphoramidates [2]. Furthermore, its balance of electrophilicity and steric profile is essential for the activation and cyclization steps required in ProTide prodrug synthesis, a role not fulfilled by bulkier or less reactive alternatives [3][4].

Target reagent
Ethyl dichlorophosphate
Two reactive P–Cl bonds; enables crosslinked networks and ProTide cyclization.
Mono-chloro analog
Diethyl chlorophosphate
Single leaving group may yield linear phosphate esters only; may not support crosslinked polymer architectures.
Target reagent
Ethyl dichlorophosphate
Small ethyl group permits access to sterically constrained ProTide cyclization intermediates.
Bulky aryl analog
Phenyl dichlorophosphate
Larger phenyl substituent may alter cyclization kinetics; reported for polymer synthesis but may shift reaction profile.
Target reagent
Ethyl dichlorophosphate
Balance of electrophilicity and steric profile supports primary amide dehydration to nitriles.
Alternative dehydrating agents
POCl₃ / SOCl₂ / TFAA
Harsher reagents or complex work-up may shift selectivity; reported mild-condition advantage requires validation.

Quantitative Evidence: Ethyl Dichlorophosphate Performance vs. Comparators


Crosslinking Polymer Modification: Ethyl Dichlorophosphate vs. Diethyl Chlorophosphate

In a direct comparison study on the modification of poly(vinyl alcohol) (PVA) with alkyl chlorophosphates, ethyl dichlorophosphate produced crosslinked polymer structures, whereas diethyl chlorophosphate under identical conditions yielded only acyclic phosphate ester groups [1]. This fundamental difference in reaction outcome is attributed to the two reactive chlorine atoms in ethyl dichlorophosphate, enabling the formation of bridging phosphate linkages between polymer chains [2].

Crosslinking vs. Linear Derivatization
Head-to-head
Ethyl dichlorophosphate formed crosslinked polymer networks with PVA, while diethyl chlorophosphate yielded only acyclic phosphate ester groups under identical conditions (NMP, tertiary amine, ≤25 °C).
Supports crosslinked polyphosphoester synthesis; mono-chloro analogs may not replicate network formation.
Reported in homogeneous-phase PVA modification study; crosslinking outcome attributed to dual P–Cl bonds.
Polymer Chemistry Materials Science Crosslinking

Pharmaceutical Intermediate: Ethyl Dichlorophosphate in PSI-7977 (Sofosbuvir) Synthesis

Ethyl dichlorophosphate is the essential phosphorylating agent for introducing the phosphoramidate moiety in the synthesis of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977, Sofosbuvir), a direct-acting antiviral for hepatitis C virus (HCV) . It is used to generate the key reactive phosphorylation intermediate (compound 9) required for the ProTide prodrug activation pathway, a step not readily achieved with other phosphorylating agents due to the specific steric and electronic requirements of the cyclization [1].

ProTide Prodrug Phosphorylation
Class-level inference
Employed as the phosphorylating agent to generate the reactive intermediate in the established synthetic route for PSI-7977 (Sofosbuvir) nucleotide prodrug.
Supports ProTide prodrug phosphorylation research; alternative phosphorylating agents not reported in this synthetic route.
Reported use at synthesis scale; steric and electronic fit supports cyclization step.
Medicinal Chemistry Nucleotide Prodrug Antiviral Synthesis

Efficient Primary Amide Dehydration: Ethyl Dichlorophosphate/DBU System

Ethyl dichlorophosphate, in combination with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), provides an operationally simple and high-yielding procedure for converting primary amides to nitriles [1]. While specific comparative yield data against other dehydrating agents is not provided in the referenced study, the reported method is highlighted for its mild conditions and high efficiency, offering a practical advantage over traditional methods that may require harsher reagents or more complex work-up procedures [2].

Amide-to-Nitrile Dehydration
Supporting evidence
Ethyl dichlorophosphate/DBU system reported to convert primary amides to nitriles with high yield under mild conditions.
Reported mild-condition dehydration method; supports nitrile synthesis workflow selection.
Direct comparative yield data vs. other agents not provided in cited source.
Organic Synthesis Dehydration Reactions Nitrile Synthesis

Flame Retardant Polymer Synthesis: Ethyl vs. Phenyl Dichlorophosphate

Both ethyl dichlorophosphate and phenyl dichlorophosphate have been employed as phosphonic dichloride monomers in the synthesis of thermotropic liquid crystalline phosphorus-containing polymers with flame-retardant properties [1]. The study demonstrates that ethyl dichlorophosphate is a viable alternative to phenyl dichlorophosphate for introducing phosphorus into the polymer backbone, enabling the preparation of materials with comparable liquid crystalline and thermal degradation characteristics [2].

Flame-Retardant Polymer Synthesis
Class-level inference
Both ethyl and phenyl dichlorophosphate yielded thermotropic liquid crystalline phosphorus-containing polymers with flame-retardant properties via polycondensation.
Reported comparable polymer formation; substituent-dependent thermal degradation profile requires review.
TGA under nitrogen, 25–700 °C; structural properties differ based on substituent.
Polymer Chemistry Flame Retardancy Thermal Degradation

Optimal Application Scenarios for Ethyl Dichlorophosphate (CAS 1498-51-7)


Synthesis of Crosslinked Biodegradable Polymers for Drug Delivery and Tissue Engineering

As demonstrated in Section 3, ethyl dichlorophosphate uniquely enables the creation of crosslinked polyphosphoester networks when used as a co-monomer with polyols like poly(vinyl alcohol) or bis(1,2-propylene glycol) fumarate [1][2]. This makes it an ideal reagent for developing injectable hydrogels, drug-eluting scaffolds, and biodegradable implants where controlled crosslinking density and degradation rates are required.

Manufacturing of Hepatitis C Antiviral Prodrugs (Sofosbuvir and Analogs)

Ethyl dichlorophosphate is the established phosphorylating agent in the synthetic route for PSI-7977 (Sofosbuvir) and related nucleotide phosphoramidate prodrugs . Procurement of this compound is essential for pharmaceutical development and manufacturing facilities engaged in the production of these life-saving antiviral medications.

Preparation of Phosphorus-Containing Flame Retardant Polymers

Ethyl dichlorophosphate serves as a viable monomer for introducing phosphorus into polymer backbones to impart flame retardancy and liquid crystalline properties [3]. It can be used as a direct substitute for phenyl dichlorophosphate in such syntheses, providing an alternative for industrial polymer chemists seeking to develop safer materials for electronics, textiles, and construction applications.

Synthesis of Agrochemical Intermediates (Ethoprophos and Related Nematicides)

Ethyl dichlorophosphate is a key intermediate in the industrial synthesis of organophosphate pesticides, including the nematicide ethoprophos (CAS 13194-48-4) and fungicides like edifenphos [4]. It is a critical raw material for agrochemical manufacturers producing these specific active ingredients.

Application
Selection Property
Validation Focus
Crosslinked polyphosphoester synthesis for drug delivery and tissue engineering research
Dual P–Cl bond reactivity
Crosslinking efficiency and degradation-rate profile
Antiviral nucleotide prodrug synthesis research
Steric and electronic fit for ProTide cyclization
Phosphoramidate coupling efficiency and intermediate purity
Phosphorus-containing flame-retardant polymer development
Phosphonate monomer incorporation
Thermal degradation and char-yield property review
Agrochemical intermediate synthesis
Reported phosphorylating intermediate
Reaction yield and intermediate purity validation

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